1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one
Description
This compound features a 4-(4-fluorophenyl)piperazine moiety linked via a propan-1-one chain to a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group. Its synthesis likely involves coupling reactions between preformed piperazine and thiazole-thiophene intermediates, followed by purification via recrystallization or chromatography. Structural characterization would employ NMR (1H, 13C, 19F), IR, and HRMS, as seen in analogous compounds .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS2/c1-15-23-21(18-3-2-14-27-18)19(28-15)8-9-20(26)25-12-10-24(11-13-25)17-6-4-16(22)5-7-17/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGPUDCQRQRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 4-fluorophenyl group through nucleophilic substitution reactions.
Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thiourea and α-haloketones.
Coupling Reaction: The piperazine intermediate is then coupled with the thiazole ring through a condensation reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature regulation to favor desired reaction pathways.
Purification: Advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have demonstrated that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound may also possess similar properties.
Antiviral Properties
The compound has been evaluated for its antiviral activity, particularly against viral infections that exploit host cell signaling pathways. For instance, it has shown potential in inhibiting protein tyrosine phosphatase B (PtpB), an enzyme involved in the virulence of Mycobacterium tuberculosis. This inhibition can disrupt signal transduction in macrophages, leading to reduced bacterial survival within host cells .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. Its ability to interfere with cellular signaling pathways can potentially inhibit tumor growth and metastasis. Compounds that target similar pathways have been developed as chemotherapeutic agents, indicating a promising avenue for further investigation.
Synthesis and Derivative Development
The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one typically involves multi-step reactions, starting from readily available piperazine derivatives and thiazole precursors. The synthetic routes often focus on optimizing yield and purity while exploring variations in substituents to enhance pharmacological activity.
Case Study 1: Antidepressant Screening
A study conducted on a series of piperazine derivatives, including the target compound, revealed significant antidepressant-like effects in animal models. The findings were measured using the forced swim test and tail suspension test, which are standard assays for evaluating antidepressant efficacy.
Case Study 2: Inhibition of PtpB
In vitro assays demonstrated that the compound effectively inhibits PtpB activity, leading to decreased virulence in Mycobacterium tuberculosis. This study highlights its potential as an anti-tubercular agent, warranting further research into its mechanism of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Moieties
2.1.1. 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c)
- Structure : Replaces the thiazole-thiophene group with a benzothiophene ring substituted with methoxy groups.
- Synthesis : Prepared via coupling of 1-(4-fluorophenyl)piperazine and a benzothiophene precursor, yielding 96% crude product .
- Properties : Melting point 131–132°C; characterized by IR (C=O at 1672 cm⁻¹), NMR, and HRMS .
- Key Difference : Benzothiophene vs. thiazole-thiophene systems alter π-π stacking and steric interactions.
2.1.2. 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone
- Structure : Contains a tetrazole ring instead of thiazole, with a thienyl group directly attached to the ketone.
- Synthesis : Likely involves tetrazole-thiol coupling, as in , using triethylamine as a base .
- Key Difference : Tetrazole’s electron-deficient nature may influence hydrogen-bonding capacity compared to thiazole .
2.1.3. Crystalline Hydrochloride Salt of (1-(4-Fluorophenyl)-1H-indol-5-yl)-(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone
- Structure : Features a thiazole-2-carbonyl group on piperazine, linked to an indole-azetidine scaffold.
- Key Difference : Thiazole substitution at position 2 vs. 5 alters electronic distribution and steric accessibility .
Physicochemical and Spectroscopic Comparisons
Crystallographic and Conformational Analysis
- Isostructural Compounds () : Compounds 4 and 5 exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting similar flexibility in the target compound .
- Hirshfeld Surface Analysis : Analogues in show intermolecular interactions (C–H···F, π–π) that stabilize crystal packing, likely applicable to the target compound .
Biological Activity
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Piperazine Ring: Contributes to the compound's interaction with various receptors.
- Fluorophenyl Group: Enhances lipophilicity and may influence receptor binding affinity.
- Thiazole and Thiophene Moieties: Potentially involved in biological activity through electron-donating properties.
Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Serotonin Receptor Modulation: The piperazine moiety is known for its interaction with serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which play roles in mood regulation and anxiety.
- Dopamine Receptor Affinity: The fluorophenyl group may enhance binding to dopamine receptors, potentially affecting neurological pathways related to psychotropic effects.
- Inhibition of Enzymatic Activity: Some studies suggest that thiazole derivatives can inhibit specific enzymes, impacting metabolic pathways.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antidepressant-like effects | Animal models | Significant reduction in immobility time in forced swim test |
| Study B | Antipsychotic potential | In vitro receptor binding assays | High affinity for D2 and 5-HT_2A receptors |
| Study C | Antimicrobial activity | Disc diffusion method | Inhibition zones observed against E. coli and S. aureus |
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested for its antidepressant effects using the forced swim test in rodents. Results indicated a significant reduction in immobility time, suggesting potential antidepressant properties attributed to serotonin receptor modulation .
Case Study 2: Antipsychotic Effects
Another study focused on the compound's affinity for dopamine receptors. Using radiolabeled ligand binding assays, it was found to have a high affinity for D2 receptors, which are implicated in the mechanism of action of many antipsychotic drugs . This suggests its potential use in treating schizophrenia or related disorders.
Case Study 3: Antimicrobial Properties
Research conducted by PubChem demonstrated that the compound exhibited antimicrobial properties against various bacterial strains. The disc diffusion method revealed significant inhibition zones, indicating effectiveness against pathogens like E. coli and S. aureus .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its piperazine and thiazole moieties?
- Methodology : Use a stepwise approach:
- Step 1 : Couple the 4-fluorophenylpiperazine with a thiazole intermediate via amide bond formation. HOBt/TBTU coupling agents in anhydrous DMF with NEt₃ as a base (30–40°C, 12–18 hours) are effective for minimizing racemization .
- Step 2 : Introduce the thiophen-2-yl group to the thiazole ring via Suzuki-Miyaura cross-coupling, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DME/H₂O (80°C, 6 hours) .
- Yield Optimization : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Average yields range from 55–70% .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Analytical Workflow :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) to verify proton environments (e.g., aromatic peaks for thiophene at δ 7.2–7.8 ppm, piperazine N-CH₂ at δ 2.8–3.5 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 70:30 to 95:5) to confirm purity (>95%) .
- HRMS : ESI+ mode to validate molecular ion [M+H]⁺ .
Q. What initial biological screening assays are appropriate for this compound?
- Priority Assays :
- CNS Activity : Dopamine (D₂/D₃) and serotonin (5-HT₁A/2A) receptor binding assays due to the piperazine pharmacophore .
- Antimicrobial Screening : MIC tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) given thiazole’s known activity .
- Dosage : 10–100 µM range in vitro, with cytotoxicity assessed via MTT assay on HEK-293 cells .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- SAR Modifications :
- Piperazine Substitution : Replace 4-fluorophenyl with 3-chloro-5-(trifluoromethyl)pyridinyl to enhance receptor selectivity .
- Thiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of thiophene to improve metabolic stability .
Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME for logP (target: 2–4), BBB permeability, and CYP450 interactions .
- Molecular Dynamics : Simulate binding to D₂ receptors (PDB: 6CM4) using GROMACS to assess stability of piperazine-thiazole interactions .
- Validation : Compare predictions with in vitro metabolic stability assays (e.g., microsomal half-life) .
Q. How should researchers resolve contradictory solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Expected solubility: <10 µg/mL in aqueous buffers, >50 mg/mL in DMSO .
- Crystallography : Grow single crystals (DCM/hexane) to analyze packing motifs affecting solubility. Piperazine’s conformational flexibility may reduce crystallinity .
- Mitigation : Formulate as a hydrochloride salt or use cyclodextrin-based nanoencapsulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
